N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZFNYRSIEOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Synthesis and Evaluation
Research has shown that derivatives of nitrofurantoin, including N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide, exhibit significant antibacterial activity. A study synthesized a series of furan and pyrazole-based compounds and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess comparable or superior antibacterial properties to nitrofurantoin, making them promising candidates for treating urinary tract infections (UTIs) .
Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of bacterial DNA synthesis. The presence of the nitro group in the furan ring is crucial for this activity, as it can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA .
Anticancer Activity
In Vitro Studies
this compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The structural features, particularly the pyrazole and furan moieties, contribute to its ability to interact with cellular targets involved in cell proliferation and survival .
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cells. The study reported a significant reduction in cell viability at micromolar concentrations, suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Synthetic Methodologies
Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing more complex molecules with potential biological activities .
Applications in Drug Development
The compound's unique structure allows chemists to modify its functional groups systematically, leading to the discovery of new derivatives with enhanced pharmacological profiles. This approach is particularly beneficial in drug development, where small changes can significantly impact a compound's efficacy and safety .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Benzamide Analogs
Key Observations :
- Yield Variability: Compound 19 exhibits a notably low yield (1%) compared to compound 20 (60%), likely due to steric hindrance from the tetrahydro-2H-pyran-4-yl group or reaction inefficiency .
Physicochemical Properties
- Asciminib’s hydrochloride salt formulation (molecular weight 486.30 g/mol) optimizes bioavailability .
- Electrostatic Interactions: Computational tools like Multiwfn () and noncovalent interaction analysis () could elucidate how substituents influence binding to targets like CHOP or kinases .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(1H-pyrazol-3-yl)aniline with 5-nitrofuran-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents or solvents that facilitate the formation of the amide bond.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating significant anti-inflammatory, antibacterial, and antiparasitic properties.
Anti-inflammatory Activity
Recent studies have shown that compounds containing pyrazole and nitrofuran moieties exhibit potent anti-inflammatory effects. For instance, a compound similar to this compound was reported to have superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits significant antibacterial activity, with effectiveness comparable to established antibiotics . The minimum inhibitory concentrations (MICs) were determined through standard tube dilution methods, revealing promising results against strains like Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications on the pyrazole ring and the nitrofuran moiety can significantly influence biological activity. For example, substituents on the phenyl ring can enhance solubility and bioavailability while maintaining or improving potency against target organisms .
| Compound | Substituent | Activity (pIC50) | Selectivity |
|---|---|---|---|
| NPD-0227 | 4-methoxy | 6.4 | High |
| This compound | - | Not yet reported | TBD |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infectious diseases. For instance, a recent study demonstrated that a structurally similar compound displayed a high selectivity index against Trypanosoma cruzi, making it a candidate for further development in Chagas disease therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of 5-nitrofuran-2-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline. Key steps include:
- Carboxylic Acid Activation : Use of coupling agents like EDCI or DCC to form the active ester intermediate .
- Amide Bond Formation : Reaction under anhydrous conditions with catalytic DMAP to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Challenges : Nitrofuran instability under high temperatures requires low-heat reflux (e.g., 60°C in THF) to prevent decomposition .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical for confirming its identity?
- Methodological Answer :
- FT-IR : Confirms the presence of nitrofuran (C=O stretch at ~1700 cm⁻¹) and pyrazole (N-H bend at ~1550 cm⁻¹) moieties .
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.5–8.3 ppm) and pyrazole NH (δ ~12.2 ppm). ¹³C NMR distinguishes carbonyl carbons (~160 ppm) and nitrofuran oxygenated carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.08) .
Q. What in vitro biological screening assays are suitable for initial evaluation of antibacterial activity?
- Methodological Answer :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrofuran derivatives often show MICs <10 μg/mL due to nitroreductase-mediated activation .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action against bacterial targets like nitroreductases?
- Methodological Answer :
- Target Selection : Retrieve nitroreductase (e.g., E. coli NfsB) crystal structures from PDB (e.g., 1YKI).
- Docking Workflow : Use AutoDock Vina to simulate binding poses. The nitrofuran group should align with the enzyme’s flavin cofactor for nitro-group reduction .
- Validation : Compare docking scores with known inhibitors (e.g., nitrofurantoin) and correlate with experimental MIC data .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable potency against cancer vs. bacterial cells)?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and oxygen levels (hypoxia affects nitroreductase activity) .
- Metabolomic Profiling : LC-MS/MS to quantify intracellular metabolites (e.g., reduced nitro intermediates) in bacterial vs. mammalian cells .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions with TNIK or other cancer-related kinases .
Q. How are in vivo pharmacokinetic properties (e.g., bioavailability, metabolic stability) evaluated for this compound?
- Methodological Answer :
- Rodent Studies : Administer 10 mg/kg (oral/IP) and collect plasma samples over 24h. LC-MS quantifies parent compound and metabolites (e.g., amine derivatives from nitro reduction) .
- Metabolite Identification : Liver microsome assays (human/rat) with NADPH cofactor, followed by HRMS/MS fragmentation .
- Tissue Distribution : Radiolabeled compound (¹⁴C) tracking in organs to assess accumulation in target tissues (e.g., tumors) .
Key Research Considerations
- Structural Modifications : Fluorine or methoxy substitutions on the phenyl ring may enhance metabolic stability without compromising activity .
- Toxicity Mitigation : Monitor nitro radical formation (e.g., ROS assays) to balance efficacy and cytotoxicity .
- Patent Landscape : Existing patents cover pyrazole-based TNIK inhibitors (e.g., EP 2023/027) but leave opportunities for nitrofuran hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
